N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and various substituted benzaldehydes.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes . The anticancer activity could be attributed to the induction of apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Similar compounds to N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide include other benzoxazole derivatives such as:
- 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
- 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 2-(5-methyl-1,3-benzoxazol-2-yl)phenol
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C23H19ClN2O3 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-4-3-5-17(10-14)28-13-22(27)25-20-12-16(7-8-18(20)24)23-26-19-9-6-15(2)11-21(19)29-23/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
JZYTUKCYPXNOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)Cl |
Origin of Product |
United States |
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